molecular formula C7H4BrCl2F B1411319 2,5-Dichloro-3-fluorobenzyl bromide CAS No. 1803784-30-6

2,5-Dichloro-3-fluorobenzyl bromide

Cat. No.: B1411319
CAS No.: 1803784-30-6
M. Wt: 257.91 g/mol
InChI Key: DKLDPLLTSLCFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ether and alcohol but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,5-dichloro-3-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.

    Electrophilic Aromatic Substitution: Products include further halogenated or nitrated benzyl bromides.

Scientific Research Applications

2,5-Dichloro-3-fluorobenzyl bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The electron-withdrawing effects of the chlorine and fluorine atoms further enhance its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide
  • 2,3-Difluorobenzyl bromide

Uniqueness

2,5-Dichloro-3-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-(bromomethyl)-2,5-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDPLLTSLCFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-fluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-fluorobenzyl bromide
Reactant of Route 4
2,5-Dichloro-3-fluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-3-fluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3-fluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.